molecular formula C19H25N5O3S B5459159 4-{4-[4-(benzylsulfonyl)-1-piperazinyl]-2-pyrimidinyl}morpholine

4-{4-[4-(benzylsulfonyl)-1-piperazinyl]-2-pyrimidinyl}morpholine

Cat. No. B5459159
M. Wt: 403.5 g/mol
InChI Key: LMGAQXWURHCWNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 4-{4-[4-(benzylsulfonyl)-1-piperazinyl]-2-pyrimidinyl}morpholine is a small molecule that has been extensively studied in recent years due to its potential therapeutic applications. This molecule is classified as a kinase inhibitor, which means that it has the ability to block the activity of certain enzymes involved in cell signaling pathways. In

Scientific Research Applications

The potential therapeutic applications of 4-{4-[4-(benzylsulfonyl)-1-piperazinyl]-2-pyrimidinyl}morpholine have been extensively studied in recent years. This molecule has been shown to have significant activity against several types of cancer, including breast, lung, and colon cancer. It has also been investigated as a potential treatment for Alzheimer's disease and other neurodegenerative disorders.

Mechanism of Action

The mechanism of action of 4-{4-[4-(benzylsulfonyl)-1-piperazinyl]-2-pyrimidinyl}morpholine involves the inhibition of several key signaling pathways in cells. Specifically, this molecule has been shown to block the activity of several kinases, including AKT, mTOR, and ERK. By inhibiting these enzymes, 4-{4-[4-(benzylsulfonyl)-1-piperazinyl]-2-pyrimidinyl}morpholine can disrupt the growth and survival of cancer cells and reduce inflammation in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-{4-[4-(benzylsulfonyl)-1-piperazinyl]-2-pyrimidinyl}morpholine have been extensively studied in vitro and in vivo. In cancer cells, this molecule has been shown to induce apoptosis (programmed cell death), inhibit cell proliferation, and reduce the expression of several key proteins involved in tumor growth. In animal models of neurodegenerative diseases, 4-{4-[4-(benzylsulfonyl)-1-piperazinyl]-2-pyrimidinyl}morpholine has been shown to reduce inflammation and improve cognitive function.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-{4-[4-(benzylsulfonyl)-1-piperazinyl]-2-pyrimidinyl}morpholine in lab experiments is its high potency and specificity. This molecule has been shown to have significant activity against several types of cancer and neurodegenerative diseases, making it a promising candidate for further research. However, one of the limitations of using this molecule is its potential toxicity. Several studies have shown that high doses of 4-{4-[4-(benzylsulfonyl)-1-piperazinyl]-2-pyrimidinyl}morpholine can cause liver damage and other toxic effects.

Future Directions

There are several future directions for research on 4-{4-[4-(benzylsulfonyl)-1-piperazinyl]-2-pyrimidinyl}morpholine. One area of interest is the development of new analogs of this molecule that have improved potency and selectivity. Another area of interest is the investigation of the potential use of this molecule in combination with other drugs or therapies. Finally, further research is needed to better understand the potential toxicity of this molecule and to develop strategies for minimizing its side effects.

Synthesis Methods

The synthesis of 4-{4-[4-(benzylsulfonyl)-1-piperazinyl]-2-pyrimidinyl}morpholine involves a multi-step process that has been described in several research articles. The key steps involve the coupling of a pyrimidine derivative with a morpholine and the subsequent addition of a benzylsulfonyl group. The final product is obtained through a purification process that involves column chromatography and recrystallization.

properties

IUPAC Name

4-[4-(4-benzylsulfonylpiperazin-1-yl)pyrimidin-2-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O3S/c25-28(26,16-17-4-2-1-3-5-17)24-10-8-22(9-11-24)18-6-7-20-19(21-18)23-12-14-27-15-13-23/h1-7H,8-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMGAQXWURHCWNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC(=NC=C2)N3CCOCC3)S(=O)(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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